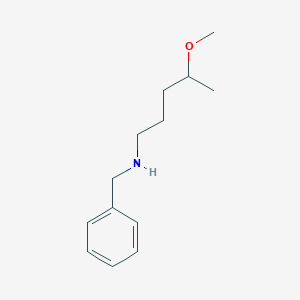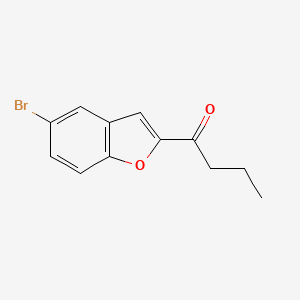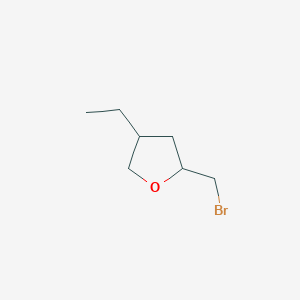
4-(Chloromethyl)hept-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)hept-1-ene is an organic compound with the molecular formula C8H15Cl It is a derivative of heptene, where a chlorine atom is attached to the fourth carbon of the heptene chain
准备方法
Synthetic Routes and Reaction Conditions
4-(Chloromethyl)hept-1-ene can be synthesized through several methods. One common approach involves the chlorination of hept-1-ene. This reaction typically uses chlorine gas (Cl2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a chlorine atom at the fourth carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
4-(Chloromethyl)hept-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: The double bond in the heptene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Substitution: 4-Hydroxyhept-1-ene or 4-Aminohept-1-ene.
Addition: 4-(Dibromomethyl)heptane.
Oxidation: 4-(Chloromethyl)heptanoic acid.
科学研究应用
4-(Chloromethyl)hept-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug precursors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Chloromethyl)hept-1-ene depends on the specific reaction it undergoes. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form new bonds, often following a Markovnikov or anti-Markovnikov addition pathway.
相似化合物的比较
Similar Compounds
4-(Bromomethyl)hept-1-ene: Similar structure but with a bromine atom instead of chlorine.
4-(Hydroxymethyl)hept-1-ene: Contains a hydroxyl group instead of a chlorine atom.
4-(Aminomethyl)hept-1-ene: Features an amino group in place of the chlorine atom.
Uniqueness
4-(Chloromethyl)hept-1-ene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. The chlorine atom’s electronegativity and ability to act as a leaving group make this compound particularly useful in substitution and addition reactions.
属性
分子式 |
C8H15Cl |
|---|---|
分子量 |
146.66 g/mol |
IUPAC 名称 |
4-(chloromethyl)hept-1-ene |
InChI |
InChI=1S/C8H15Cl/c1-3-5-8(7-9)6-4-2/h3,8H,1,4-7H2,2H3 |
InChI 键 |
WQQKCHYJZFMYEU-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CC=C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine](/img/structure/B13187422.png)


![4-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid](/img/structure/B13187440.png)
![4-[4-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B13187445.png)
![1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol](/img/structure/B13187451.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine](/img/structure/B13187463.png)

![[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide](/img/structure/B13187478.png)


![Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13187491.png)
![Methyl 2-methyl-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13187492.png)
